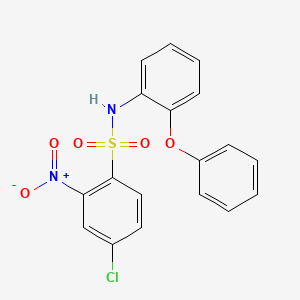

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

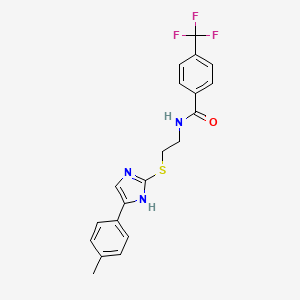

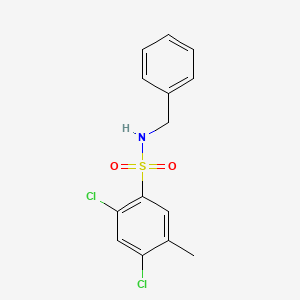

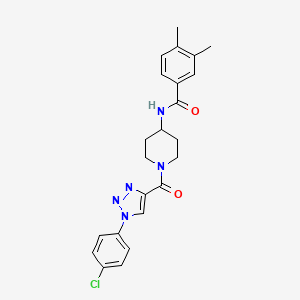

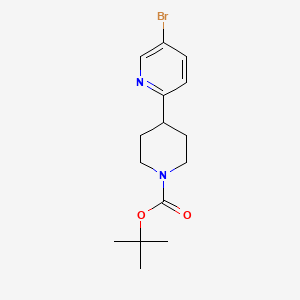

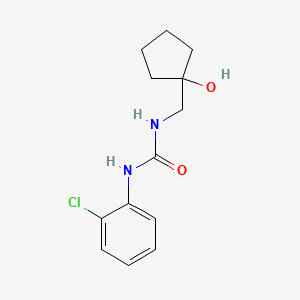

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a chemical compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 . It is also known as 4-chloro-2-nitro-N-(2-phenoxyphenyl)benzene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a 2-phenoxyphenyl group . The exact 3D structure is not available in the search results.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

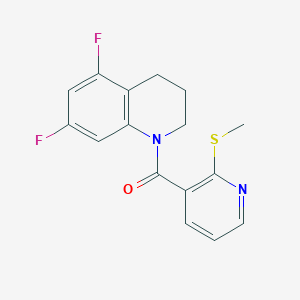

Antibody-Based Methods for Environmental and Food Analysis

Antibodies have been extensively used in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development in this area has focused on the detection of substances such as phenoxyacetic acid herbicides, s-triazine herbicides, and polychlorinated biphenyls through ELISA and related techniques like immunosensors (Fránek & Hruška, 2018).

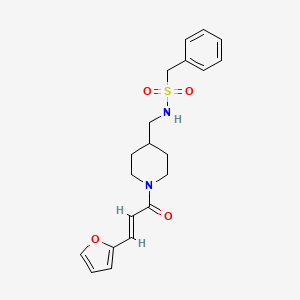

Antitumour and Antibacterial Agents

Sulfonamides, which share a functional group with the chemical , have been highlighted for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily, underlining the significance of such compounds in medicinal chemistry (Azevedo-Barbosa et al., 2020).

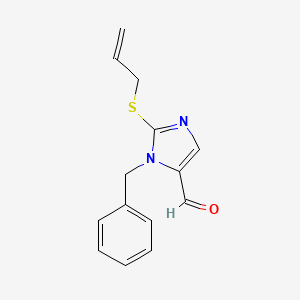

Environmental Contamination and Remediation

The study of nitrated phenols, including their atmospheric occurrence and the processes leading to their formation, provides a relevant context for understanding how similar compounds might behave in the environment. Such research encompasses the sources, transformations, and fate of nitrophenols in various environmental compartments (Harrison et al., 2005).

Organic Synthesis Applications

N-halo reagents, including N-halo sulfonamides, are used in a broad range of organic transformations such as oxidation reactions, halogenation, acylation, and epoxidation. This highlights the versatility of compounds with halogen and sulfonamide functionalities in organic chemistry, suggesting potential utility in synthesis and modification processes (Kolvari et al., 2007).

Potential for Pharmacological and Biological Activity

Research into compounds like chlorogenic acid (CGA), which possess antioxidant, anti-inflammatory, and other therapeutic roles, illustrates the broader potential for molecules with phenolic and nitro substituents in biologically active applications. Such studies underscore the importance of exploring the bioactivities of complex molecules for pharmaceutical and nutraceutical applications (Naveed et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWZDNXMFHLCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide](/img/structure/B2611196.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)